3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one
Brand Name: Vulcanchem
CAS No.: 20844-74-0
VCID: VC3349877
InChI: InChI=1S/C10H11NO3/c12-7-3-6-11-8-4-1-2-5-9(8)14-10(11)13/h1-2,4-5,12H,3,6-7H2
SMILES: C1=CC=C2C(=C1)N(C(=O)O2)CCCO
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one

CAS No.: 20844-74-0

Cat. No.: VC3349877

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one - 20844-74-0

Specification

CAS No. 20844-74-0
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 3-(3-hydroxypropyl)-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C10H11NO3/c12-7-3-6-11-8-4-1-2-5-9(8)14-10(11)13/h1-2,4-5,12H,3,6-7H2
Standard InChI Key PNPDJORVEQMXOW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=O)O2)CCCO
Canonical SMILES C1=CC=C2C(=C1)N(C(=O)O2)CCCO

Introduction

Chemical Structure and Properties

Molecular Structure

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one features a benzoxazol-2-one core with a 3-hydroxypropyl substituent at the nitrogen position (N-3). The basic benzoxazol-2-one structure consists of a benzene ring fused with an oxazolone ring, creating a bicyclic system. The hydroxypropyl substituent introduces a flexible three-carbon chain terminated with a hydroxyl group, which contributes to the compound's potential for hydrogen bonding interactions.

Physicochemical Properties

Based on structural analysis and comparison with related compounds, the physicochemical properties of 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one can be characterized as follows:

PropertyValue/Description
Molecular FormulaC₁₀H₁₁NO₃
Molecular WeightApproximately 193.20 g/mol
Physical AppearanceLikely a crystalline solid
SolubilityModerate solubility in polar organic solvents; limited water solubility due to aromatic ring system; enhanced water solubility compared to non-hydroxylated analogs due to hydroxyl group
LogPEstimated between 1.2-1.8 (based on similar benzoxazole compounds)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (carbonyl oxygen, ether oxygen, hydroxyl oxygen)
Melting PointExpected range: 140-180°C (estimated from related compounds)

The presence of the hydroxypropyl group likely confers increased hydrophilicity compared to other 3-substituted benzoxazol-2-ones, such as the 3-ethenyl-1,3-benzoxazol-2-one described in the literature, which has a LogP of 1.695 .

Synthetic Pathways

N-Alkylation Strategy

A common approach for introducing N-substituents to the benzoxazol-2-one scaffold involves direct N-alkylation of the parent compound. For 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one, this would typically involve:

  • Reaction of 1,3-benzoxazol-2(3H)-one with 3-bromo-1-propanol or similar halogenated alcohol

  • Base-catalyzed alkylation under reflux conditions, potentially using acetone as a solvent with triethylamine as a base (similar to conditions described for related compounds)

  • Purification via recrystallization or column chromatography

The synthetic pathway could be represented as follows:

1,3-benzoxazol-2(3H)-one + 3-bromo-1-propanol → 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Alternative Synthetic Routes

Alternative synthetic approaches might include:

  • Cyclization of appropriately substituted o-aminophenol derivatives with carbonylating reagents after prior functionalization with the hydroxypropyl group

  • Protection-deprotection strategies for selective introduction of the hydroxypropyl moiety

  • Microwave-assisted synthesis for improved reaction efficiency and yield

Virulence FactorPotential Inhibitory EffectBiological Significance
Elastase ProductionPossible reduction in elastase activityDecreased tissue damage during infection
Biofilm FormationPotential disruption of biofilm developmentReduced bacterial persistence and increased antibiotic susceptibility
Swarming MotilityPossible inhibition of bacterial movementLimited spread of infection within host tissues
Pyocyanin ProductionPotential reduction in toxin productionDecreased tissue damage and inflammatory response

These effects have been observed with various 1,3-benzoxazol-2(3H)-one derivatives, suggesting that 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one might exhibit similar activities . The hydroxypropyl group could potentially enhance these effects through specific interactions with bacterial target proteins.

Structure-Activity Relationships

Core Benzoxazole Scaffold

The benzoxazole core structure provides a rigid framework that contributes to biological activity. Studies on related compounds have shown that the intact benzoxazol-2-one system is essential for biological activity, particularly in anti-pathogenic applications . The planar aromatic structure allows for potential π-stacking interactions with protein targets, while the carbonyl group can participate in hydrogen bonding.

Role of the Hydroxypropyl Substituent

The 3-hydroxypropyl substituent likely modifies the biological activity profile through several mechanisms:

  • Enhanced water solubility compared to more lipophilic substituents

  • Additional hydrogen bonding capabilities through the terminal hydroxyl group

  • Optimal chain length (three carbons) providing flexibility for interaction with binding pockets in target proteins

  • Potential for further derivatization through the hydroxyl group, enabling prodrug approaches

Comparison with Related Derivatives

Compared to other 3-substituted benzoxazol-2-ones, the hydroxypropyl derivative offers a unique balance of properties:

DerivativeKey Differences from 3-(3-Hydroxypropyl) VariantPotential Impact on Activity
3-Ethenyl-1,3-benzoxazol-2-oneLess flexible; lacks hydroxyl groupDifferent binding profile; potentially more limited hydrogen bonding capability
5-Chloro-1,3-benzoxazol-2(3H)-oneHalogen substituent on benzene ring; lacks N-substituentDifferent electronic properties; potentially higher lipophilicity
6-Methyl-1,3-benzoxazol-2(3H)-oneMethyl group on benzene ring; lacks N-substituentAltered electronic distribution; potentially different binding orientation

Analytical Characterization

Spectroscopic Properties

The structural characterization of 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key signals in ¹H NMR (CDCl₃):

  • Aromatic protons: multiple signals between 6.8-7.8 ppm

  • N-CH₂ protons: triplet at approximately 3.6-3.8 ppm

  • CH₂OH protons: triplet at approximately 3.5-3.7 ppm

  • Middle CH₂ protons: multiplet at approximately 1.8-2.0 ppm

  • OH proton: broad singlet at approximately 1.5-2.5 ppm (concentration-dependent)

Predicted key signals in ¹³C NMR:

  • Carbonyl carbon (C=O): approximately 155-160 ppm

  • Aromatic carbons: multiple signals between 110-145 ppm

  • N-CH₂ carbon: approximately 40-45 ppm

  • CH₂OH carbon: approximately 55-60 ppm

  • Middle CH₂ carbon: approximately 30-35 ppm

Mass Spectrometry

Expected mass spectral features would include:

  • Molecular ion peak at m/z 193 (M⁺)

  • Potential fragment ions at m/z 150 (loss of propanol moiety)

  • Fragment at m/z 134 (benzoxazolone core)

Infrared Spectroscopy

Characteristic IR absorptions would likely include:

  • OH stretching: broad band at approximately 3300-3400 cm⁻¹

  • C=O stretching: strong band at approximately 1650-1680 cm⁻¹ (similar to the 1660-1664 cm⁻¹ observed for related benzoxazole derivatives)

  • C-O-C stretching: bands at approximately 1250-1300 cm⁻¹ and 1040-1080 cm⁻¹

  • Aromatic C=C stretching: multiple bands between 1400-1600 cm⁻¹

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